9-Oxo-9H-xanthene-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 9-Oxo-9H-xanthene-2-carboxylic acid and related compounds involves several chemical methods. Fischer et al. (1991) described the preparation of 9-oxo-9H-xanthene dicarboximides through aromatic nucleophilic substitution, highlighting the compound's capacity for further chemical modification (Fischer, 1991). Graham and Lewis (1978) reported on the synthesis of 9-oxoxanthen-2-carboxylic acids from hydroxylated benzophenones, offering a method for preparing derivatives through oxidative coupling and cyclization reactions (Graham & Lewis, 1978).
Molecular Structure Analysis
The molecular structure of xanthene derivatives has been extensively studied. Blackburn et al. (1996) analyzed the crystal structure of xanthene-9-carboxylic acid, revealing hydrogen bonding patterns and the dihedral angle of the xanthene core, which significantly impacts the compound's chemical behavior (Blackburn, Dobson, & Gerkin, 1996).
Chemical Reactions and Properties
Xanthene derivatives engage in various chemical reactions. Nishino and Kurosawa (1983) explored the regioselective carboxylation of 9-xanthenones, demonstrating the preferential introduction of carboxyl groups and discussing the reaction's mechanism and selectivity (Nishino & Kurosawa, 1983).
Scientific Research Applications
Photosensitizers in Chemistry : Some derivatives of 9-oxo-9H-xanthene and 9-oxo-9H-thioxanthene exhibit properties as photosensitizers, useful in various chemical applications due to their unique characteristics like solubility in water and organic solvents, and absorption wavelength shifts (Fischer, 1991).
Medicinal Chemistry : Xanthenes, including derivatives like 9H-xanthene-9-carboxylic acid, have shown a range of biological activities. These activities include neuroprotective, antitumor, and antimicrobial properties. The synthetic methodologies and biological applications of these compounds are of significant interest (Maia et al., 2020).
Antiallergic Activity : Certain 9H-xanthen-9-one-2-carboxylic acids have been synthesized and found to exhibit antiallergic activity, assessed through rat passive cutaneous anaphylaxis screens (Bristol et al., 1978).
Antitumor Agents : Compounds like 9-oxo-9H-xanthene-4-acetic acid and its analogues have been evaluated for their antitumor properties, particularly against colon tumors in mice. The structure-activity relationships of these compounds are crucial for understanding their efficacy (Rewcastle et al., 1991).
Photochemical Carbon Monoxide Release : Xanthene derivatives have been used as transition-metal-free carbon monoxide releasing molecules activated by visible light. This application is important in photopharmacology, where controlled release of molecules like CO is critical (Antony et al., 2013).
Lanthanide Complexes : Homodinuclear lanthanide(III) complexes with xanthene-9-carboxylic acid have been synthesized, displaying interesting photophysical properties, useful in fields like luminescence and materials science (Shyni et al., 2007).
Solid-Phase Synthesis of Peptides : Xanthenyl protecting groups have been developed for cysteine in peptide synthesis, demonstrating the utility of xanthene derivatives in complex organic syntheses (Han & Bárány, 1997).
Safety and Hazards
Mechanism of Action
Target of Action
A similar compound, xanthene-9-carboxylic acid, has been reported to inhibit the transthyretin (ttr) conformational changes, which facilitate amyloid fibril formation .
Mode of Action
Based on the reported activity of similar xanthene derivatives, it may interact with its targets and induce conformational changes .
Biochemical Pathways
If it acts similarly to xanthene-9-carboxylic acid, it may be involved in the regulation of amyloid fibril formation .
Result of Action
If it acts similarly to Xanthene-9-carboxylic Acid, it may prevent the formation of amyloid fibrils .
Action Environment
It is known that the compound is stable at room temperature .
properties
IUPAC Name |
9-oxoxanthene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-13-9-3-1-2-4-11(9)18-12-6-5-8(14(16)17)7-10(12)13/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPRWSKMJDGYAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193261 | |
Record name | Xanthone-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40274-67-7 | |
Record name | Xanthone-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040274677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xanthone-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Research indicates that 9-Oxoxanthene-2-carboxylic acid primarily acts as an antagonist at specific prostaglandin receptors, particularly the E-prostanoid (EP) receptors. [, , , , , , , , , , , ] Prostaglandins are lipid mediators involved in various physiological processes, including inflammation, pain, and smooth muscle contraction.
A: While 9-Oxoxanthene-2-carboxylic acid demonstrates affinity for both EP1 and EP2 receptors, it generally displays higher selectivity for the EP2 subtype. [, , , , , , ] This selectivity is crucial in understanding its pharmacological effects and potential therapeutic applications.
A: By blocking EP2 receptors, 9-Oxoxanthene-2-carboxylic acid can inhibit the downstream signaling cascades triggered by prostaglandin E2 (PGE2) binding to these receptors. [, , ] This inhibition can lead to various effects, including:
- Reduced Airway Inflammation: 9-Oxoxanthene-2-carboxylic acid was shown to attenuate Lipopolysaccharide (LPS)-induced airway neutrophilia in mice, suggesting a potential role in mitigating inflammation. []
- Modulation of Smooth Muscle Contraction: Studies on airway and vascular smooth muscle show that 9-Oxoxanthene-2-carboxylic acid can influence contraction responses induced by various stimuli, including PGE2 and acetylcholine. [, , , ]
- Altered Pain Perception: In a spinal cord injury model, blocking EP2 receptors with 9-Oxoxanthene-2-carboxylic acid contributed to a decrease in the hyperresponsiveness of dorsal horn neurons, suggesting its potential in pain management. []
A: Although primarily recognized for its action on EP receptors, research suggests that at higher concentrations, 9-Oxoxanthene-2-carboxylic acid might also exhibit some affinity for thromboxane A2 (TXA2) receptors. [] This interaction could contribute to its observed effects on vascular smooth muscle.
ANone: The molecular formula of 9-Oxoxanthene-2-carboxylic acid is C14H8O4, and its molecular weight is 240.21 g/mol.
A: Yes, the crystal structure of a complex involving a mutated transthyretin protein bound to 4-chloro-9-oxo-9H-xanthene-2-carboxylic acid has been determined. [] This information can be valuable for understanding the binding interactions of this class of compounds.
A: A study investigating cloxacepride, a structurally related compound with anti-allergic properties, explored the impact of various chemical modifications on its activity. [] Although not directly focused on 9-Oxoxanthene-2-carboxylic acid, the findings provide valuable insights into the SAR of this class of compounds.
ANone: Given its interaction with prostanoid receptors, research suggests that 9-Oxoxanthene-2-carboxylic acid and its derivatives hold potential as tools for investigating:
- Inflammatory diseases: Its ability to modulate inflammatory responses in the airways suggests potential applications in asthma and other inflammatory lung diseases. []
- Pain management: The observed effects on pain perception in spinal cord injury models warrant further investigation for chronic pain conditions. []
- Cardiovascular diseases: Its impact on vascular smooth muscle contraction and potential interactions with TXA2 receptors might offer insights into cardiovascular regulation. [, ]
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